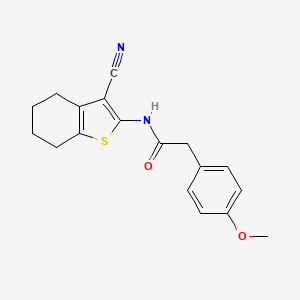![molecular formula C19H30N6O B5603316 N-[1-(1-乙基-3,5-二甲基-1H-吡唑-4-基)乙基]-3-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基)丙酰胺](/img/structure/B5603316.png)
N-[1-(1-乙基-3,5-二甲基-1H-吡唑-4-基)乙基]-3-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex molecules like N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide often involves multiple steps, including the construction of the pyrazole and diazepine rings. Techniques such as cyclization, nucleophilic substitution, and amide coupling are commonly employed in the synthesis of such molecules. For example, the synthesis of related scaffolds, such as tetrahydro-1,4-diazepines and pyrazolodiazepines, has been demonstrated through methods that could be analogous to those used for our compound of interest. These methodologies typically involve starting from simpler pyrazole or diazepine precursors and elaborating them through strategic functional group transformations (Abrous et al., 2001), (Scholl et al., 1978).
Molecular Structure Analysis
The molecular structure of N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide is characterized by its pyrazole and diazepine rings. These structural features are crucial for the compound's chemical behavior and interactions. Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to determine conformational preferences, bonding characteristics, and potential reactive sites. Studies on similar compounds have utilized these techniques to elucidate structural details that inform on the molecule's chemical reactivity and interactions with biological targets (Dzedulionytė et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide is influenced by its functional groups and molecular structure. Pyrazole and diazepine rings can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring expansions, and functional group modifications. The compound's ability to participate in these reactions makes it a versatile intermediate for further chemical synthesis and modification. Research on related compounds has shed light on possible reaction pathways and transformations that could be applicable to our compound of interest (Bevk et al., 2007), (Dewald et al., 1977).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and stability, are crucial for its handling and application in further studies. These properties are determined by the compound's molecular structure and can be influenced by factors such as polarity, molecular weight, and the presence of functional groups. Analyzing the physical properties of similar compounds provides insights into the expected behavior of N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide under various conditions (Attanasi et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties of N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide involves studying its reactivity, stability under various conditions, and interaction with different reagents. Chemical properties are influenced by the compound's structure, particularly the functional groups present, which dictate its reactivity patterns and potential applications in synthesis. Investigations into the chemical behavior of structurally related compounds can offer valuable insights into the properties of our compound of interest (Reisinger et al., 2004).
科学研究应用
合成和化学性质
合成四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-4-酮的通用方法涉及区域选择性策略,用于从易得的3(5)-芳基或甲基-1H-吡唑-5(3)-羧酸酯合成1-(环氧-2-基甲基)-1H-吡唑-5-羧酸酯。该方法展示了此类化合物在生成各种稠合杂环结构方面的多功能性,通过NMR光谱和HRMS研究证实,突出了它们在有机合成和化学研究中的重要性(Dzedulionytė等人,2022)。
生物相互作用
某些衍生物的抗焦虑特性,例如5-(取代苯基)-3-甲基-6,7-二氢吡唑并[4,3-e][1,4]二氮卓-8(7H)-酮与苯二氮卓受体的相互作用,表明了这些化合物潜在的药物应用。此类研究提供了对其活性分子基础及其潜在治疗用途的见解,尽管此讨论中排除了直接药物使用、剂量和副作用(Baraldi等人,1985)。
抗菌和抗炎应用
合成带有芳基磺酸酯部分的新型衍生物,包括吡唑、异恶唑、苯并恶杂卓、苯并噻杂卓和苯并二氮卓衍生物,以及将它们评估为抗菌和抗炎剂展示了此类化合物的药物化学应用。这反映了它们在基于核心化学结构的结构修饰中开发新的治疗剂方面的效用(Kendre等人,2015)。
属性
IUPAC Name |
N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c1-5-24-15(4)19(14(3)22-24)13(2)21-18(26)8-7-16-11-17-12-20-9-6-10-25(17)23-16/h11,13,20H,5-10,12H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGGPJSOFPRBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)NC(=O)CCC2=NN3CCCNCC3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)
![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)
![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)
![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)
![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)